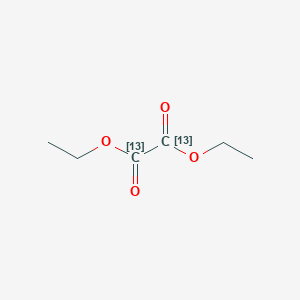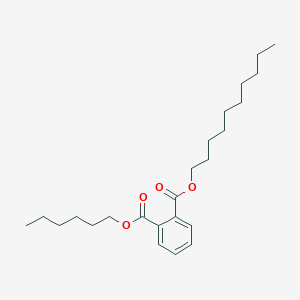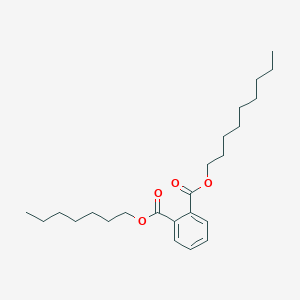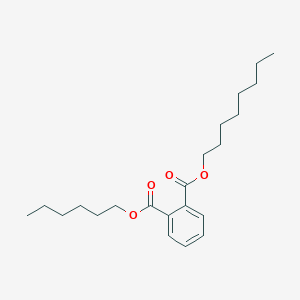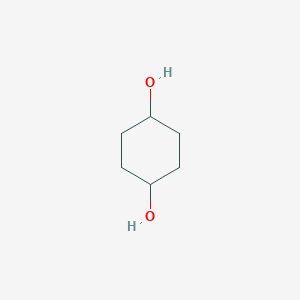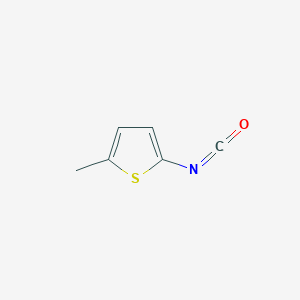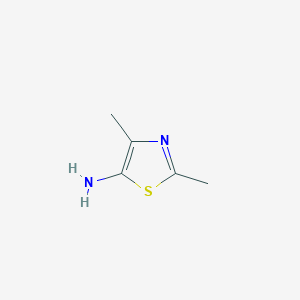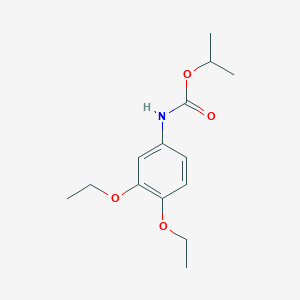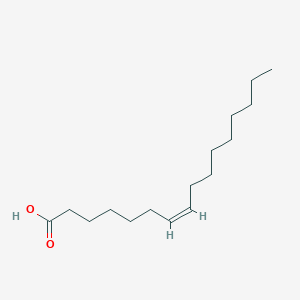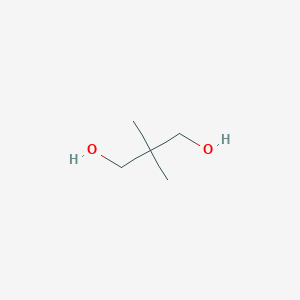
Mepanipyrim
Übersicht
Beschreibung
Mepanipyrim is an anilinopyrimidine fungicide utilized globally to safeguard crops against fungal diseases. Its effectiveness, particularly against Botrytis cinerea, has led to its widespread adoption in agriculture. The fungicide operates by inhibiting the secretion of enzymes crucial for the fungal infection process, thereby controlling disease spread without directly inhibiting enzyme activities (Miura et al., 1994).
Synthesis Analysis
The synthesis of this compound, identified as KIF-3535 during its development phase, involves the preparation of 2-anilinopyrimidines. The process demonstrates that the activity of the compounds significantly decreases with substitutions on the anilinobenzene ring, highlighting the sensitivity of its fungicidal activity to structural modifications. The optimal structure, featuring methyl and 1-propynyl groups at specific positions on the pyrimidine ring, was selected for its high efficacy and minimal phytotoxicity (Nagata et al., 2004).
Molecular Structure Analysis
While direct studies on the molecular structure analysis of this compound in the provided references are limited, the synthesis and structural activity relationship studies imply a critical relationship between its chemical structure and fungicidal activity. Modifications on the pyrimidine and anilinobenzene moieties significantly influence its biological efficacy against fungal pathogens.
Chemical Reactions and Properties
This compound undergoes various degradation processes when exposed to environmental conditions, such as photocatalytic degradation in aqueous solutions. This degradation involves multiple pathways including reductive and oxidative attacks, leading to the cleavage of the triple bond, hydroxylation, and loss of the benzene moiety, demonstrating its complex interaction with environmental factors (Calza et al., 2004).
Wissenschaftliche Forschungsanwendungen
Pestizid in der Landwirtschaft
Mepanipyrim ist ein Pestizid der neuen Generation aus der Gruppe der Anilinopyrimidine, das weit verbreitet ist, um Pilzkrankheiten in verschiedenen Kulturen zu bekämpfen . Es wurde für den Einsatz an Weinreben zugelassen, um gegen Ausbrüche von Botrytis cinerea zu schützen .
Lebensmittelsicherheitsanalyse
This compound-Rückstände können in Lebensmitteln wie Traubensaft und Wein mit einem monoklonalen Antikörper-basierten Immunoassay analysiert werden . Diese Methode ergänzt instrumentelle Techniken und bietet eine schnelle und benutzerfreundliche Möglichkeit, die Lebensmittelsicherheit zu gewährleisten .
Ökologische Risikobewertung
Es wurden Untersuchungen durchgeführt, um das ökologische Risiko von this compound und seinen Metaboliten für Wasserorganismen zu beurteilen . Die Studie zeigte, dass die Exposition gegenüber this compound den Expressionsgrad bestimmter Gene und die Enzymaktivität in verschiedenen Entwicklungsstadien von Zebrafischen erhöhen könnte .
Toxizitätsstudie
This compound und seine Metaboliten wurden auf ihre Toxizität untersucht. Einige dieser Metaboliten zeigten eine starke AhR-agonistische Aktivität, was auf potenzielle ökologische Risiken für Wasserorganismen hindeutet .
Inhibitor des Golgi-zu-ER-Verkehrs
This compound wurde als Inhibitor des retrograden Golgi-zu-ER-Verkehrs identifiziert, der durch bestimmte Verbindungen induziert wird . Dies deutet auf potenzielle Anwendungen in der Untersuchung zellulärer Prozesse und der Entwicklung therapeutischer Strategien hin.
Fungizid für bestimmte Kulturen
This compound wurde für seinen Einsatz als Fungizid für Tafel- und Weintrauben sowie für Feld- und geschützte Erdbeeren und Tomaten bewertet . Dies unterstreicht seine Rolle beim Schutz bestimmter Kulturen vor Pilzkrankheiten.
Diese Anwendungen zeigen die Vielseitigkeit von this compound in verschiedenen Bereichen, von der Landwirtschaft und Lebensmittelsicherheit über die ökologische Risikobewertung bis hin zur Zellbiologie. Es ist jedoch wichtig zu beachten, dass die Verwendung von this compound aufgrund seiner potenziellen ökologischen Risiken sorgfältig gemanagt werden muss<a aria-label="2: " data-citationid="f435d456-5049-493c-e0f4-d6113e272827-33" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11356-023-26735-
Wirkmechanismus
Target of Action
Mepanipyrim, a pyrimidinamine, primarily targets the Golgi apparatus in cells . The Golgi apparatus is a central organelle in the exocytic pathway, responsible for the transport of many molecules into and out of cells . This compound’s action on the Golgi apparatus affects the trafficking of proteins and lipids within cells .
Mode of Action
This compound inhibits retrograde Golgi-to-ER (Endoplasmic Reticulum) trafficking induced by various compounds . This compound acts on the Golgi, leading to the formation of swollen vesicular Golgi structures . These actions of this compound are readily reversed after its removal .
Biochemical Pathways
This compound affects the trafficking of proteins and lipids within cells . It diminishes the cell surface expression of certain envelope glycoproteins . This compound also influences the synthesis and back-exchange of certain sphingolipids and induces an accumulation of LDL-derived, unesterified cholesterol .
Pharmacokinetics
It is known that this compound is a fungicide that is widely used and often detected in the aquatic environment
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the Golgi apparatus and the trafficking of proteins and lipids within cells . This compound-sensitive molecules participate in stabilizing the Golgi and its anchoring in the perinuclear region . The compound prevents fragmentation and dispersion of the Golgi .
Action Environment
Given that this compound is a fungicide widely used in agriculture , factors such as soil composition, temperature, and moisture levels could potentially influence its action and efficacy
Safety and Hazards
Mepanipyrim is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It has low irritation to skin and eyes. If swallowed, it can cause nausea and vomiting . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWZNRJIBNXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042121 | |
| Record name | Mepanipyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110235-47-7 | |
| Record name | Mepanipyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110235-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepanipyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepanipyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPANIPYRIM | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPANIPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mepanipyrim affect fungal pathogens?
A1: this compound disrupts the infection process of fungi like Botrytis cinerea by inhibiting the secretion of crucial enzymes. These enzymes, including cutinase, pectinase, and cellulase, are essential for the fungus to degrade the host cell wall and establish infection. This compound doesn't directly inhibit the activity of these enzymes but rather prevents their secretion, leading to their accumulation inside the fungal cells. [] This disruption of enzyme secretion effectively hampers the fungus's ability to infect the host plant. []
Q2: Does this compound's effect on enzyme secretion vary between fungal species?
A2: Yes, research indicates that this compound's inhibitory effect on enzyme secretion is selective. While it effectively inhibits pectinase secretion in Botrytis cinerea, it shows no such effect on Cochliobolus miyabeanus, even at high concentrations. [] This selectivity suggests that this compound's mechanism of action targets specific pathways involved in enzyme secretion, which might differ between fungal species.
Q3: Does this compound have any other effects on fungal cells besides inhibiting enzyme secretion?
A3: Research suggests that this compound might impact other cellular processes at higher concentrations. For instance, it has been observed to affect the uptake of glucose and phenylalanine in both B. cinerea and C. miyabeanus. [] This interference with nutrient uptake could be another contributing factor to this compound's fungicidal activity, particularly in inhibiting mycelial growth in vitro. []
Q4: Does the age of fungal cultures influence this compound's effectiveness?
A4: Studies have shown that this compound tends to be more effective against younger B. cinerea cultures. [] This age-dependent efficacy is likely linked to the fungicide's uptake mechanism. Younger cultures exhibit more active energy metabolism, leading to greater this compound uptake and consequently a stronger inhibitory effect on mycelial growth and pectinase secretion. []
Q5: How does this compound affect intracellular trafficking in mammalian cells?
A5: Research indicates that this compound can interfere with specific intracellular trafficking pathways in mammalian cells. It has been shown to reduce the surface expression of viral glycoproteins without significantly affecting their synthesis, suggesting an impact on the secretory pathway. [] Interestingly, this compound does not seem to affect the endocytic pathway, as evidenced by its lack of impact on diphtheria toxin and ricin intoxication or transferrin recycling. []
Q6: Does this compound influence lipid metabolism?
A6: Yes, studies in rats have shown that this compound can induce fatty liver by interfering with lipid metabolism. Specifically, it was found to decrease the incorporation of acetate into hepatic triglycerides, total cholesterol, and total lipids. [] This disruption of lipid synthesis and secretion contributes to the accumulation of triglycerides in the liver, leading to the development of fatty liver.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C13H14N4 and its molecular weight is 226.28 g/mol.
Q8: How does the winemaking process affect this compound residues?
A8: this compound residues are significantly reduced during the winemaking process. Fermentation plays a key role in eliminating this compound, leading to negligible residues in the final wine. [] This natural degradation during winemaking contributes to the safety of the final product.
Q9: Can clarifying agents used in winemaking further reduce this compound residues?
A9: Yes, among various clarifying agents, activated carbon has proven to be highly effective in removing this compound residues in wine. Treatment with activated carbon can reduce this compound levels by approximately 90%. [] This finding highlights the potential of activated carbon treatment as a final step in minimizing this compound residues in wine production.
Q10: Have any concerns been raised regarding the safety of this compound?
A10: The European Food Safety Authority (EFSA) conducted a peer review of this compound's risk assessment and identified some concerns, particularly regarding potential carcinogenic effects and endocrine-disrupting properties. [, ] These concerns necessitate further investigation to ensure the safe use of this compound.
Q11: How is this compound metabolized in plants?
A11: In tomato seedlings, this compound is metabolized through various pathways, including hydroxylation and the formation of glycosylated metabolites. Major metabolites identified include M-37, M-1, M-31, and M-41. [] Understanding this compound's metabolism in plants is crucial for assessing potential risks associated with its use.
Q12: Is there evidence of this compound accumulation in animals?
A12: Studies in zebrafish have shown that this compound tends to accumulate in the early embryonic developmental stages. [] This accumulation raises concerns about potential developmental effects and emphasizes the importance of assessing this compound's impact on non-target organisms.
Q13: Does this compound show cross-resistance with other fungicides?
A13: Studies on Botrytis cinerea isolates revealed that resistance to this compound is often associated with cross-resistance to pyrimethanil, another anilinopyrimidine fungicide. [, ] This cross-resistance suggests that these fungicides might share similar modes of action or target sites, highlighting the importance of resistance management strategies in agricultural practices.
Q14: How prevalent is this compound resistance in Botrytis cinerea populations?
A14: Surveys of Botrytis cinerea isolates from various regions have shown a significant prevalence of this compound resistance. In some areas, the frequency of resistant isolates reached as high as 23.3%. [, ] This widespread resistance development underscores the need for monitoring programs and alternative control strategies to manage B. cinerea infections effectively.
Q15: What are the main toxicological concerns associated with this compound?
A15: Studies in rats have identified hepatocellular hypertrophy, hepatocellular degeneration, and increased kidney weight as major adverse effects of this compound exposure. [, ] These findings highlight the potential for this compound to induce liver and kidney toxicity, warranting further investigation and careful risk assessment.
Q16: Does this compound pose any genotoxic risks?
A16: While in vitro studies have raised concerns about the genotoxic potential of this compound and its metabolite M11, in vivo studies have not provided conclusive evidence of genotoxicity. [] Further research is needed to fully understand the genotoxic risks associated with this compound exposure.
Q17: What is the acceptable daily intake (ADI) for this compound?
A17: Based on a two-year chronic/carcinogenicity study in rats, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 7.34 mg/kg bw/day. Applying a safety factor of 100, the acceptable daily intake (ADI) was set at 0.073 mg/kg bw/day. [, ]
Q18: What analytical methods are used to detect and quantify this compound residues?
A18: Several analytical methods have been developed for this compound analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for sensitive and selective determination of this compound residues in various matrices, including food and environmental samples. [, ] Gas chromatography (GC) with nitrogen-phosphorus (NP) and mass spectrometric (MS) detectors has also been employed for this compound analysis in grapes, must, and wine. []
Q19: What are the limits of detection and quantification for this compound in food samples?
A19: Using UPLC-MS/MS, the limits of detection (LODs) for this compound in fruit and vegetable samples were below 0.4 μg kg−1, while the limits of quantification (LOQs) did not exceed 1.5 μg kg−1. [] These low detection limits allow for the monitoring of this compound residues at levels relevant to regulatory standards.
Q20: How persistent is this compound in soil?
A20: this compound exhibits varying persistence in different soil types. In upland soils, its half-life can range from 13 days to 3 months. [] Several degradation pathways contribute to its breakdown, including the elimination of the phenyl group, hydroxylation of the propynyl moiety, and hydroxylation at the benzene ring. [] Under flooded conditions, this compound degrades more rapidly, with microbial activity playing a significant role in its breakdown. []
Q21: What is the environmental fate of this compound?
A21: this compound's fate in the environment is influenced by various factors, including soil type, moisture conditions, and microbial activity. Degradation in soil leads to the formation of several metabolites. Some of these degradation products are further broken down into carbon dioxide, while others might be incorporated into bound residues. [] Understanding this compound's degradation pathways and the formation of bound residues is crucial for assessing its long-term environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


